Carboxylesterase (CE) Inhibitory Potency: Substituent-Dependent Modulation Established by 3D-QSAR
In a systematic study of 31 benzil analogues against three mammalian carboxylesterases (hiCE, hCE1, rCE), benzil (unsubstituted) exhibited a Ki of 45.1 ± 3.2 nM for hCE1 . The 4,4′-bis(dimethylamino) analog (compound 33), which most closely approximates the electronic character of 4-aminobenzil, yielded a Ki of 53.5 ± 9.4 nM for hCE1 . In contrast, 4-chlorobenzil showed a Ki of ~160 nM (hCE1) and 4-methoxybenzil a Ki of 174–175 nM (hCE1) . The 3D-QSAR model established for this compound series demonstrated excellent correlation between predicted and observed Ki values (r² > 0.91, q² = 0.90) , enabling reliable interpolation: the primary amino group (–NH₂), with a Hammett σₚ of –0.66 versus –0.83 for –N(CH₃)₂, is predicted to confer CE inhibitory potency intermediate between benzil and the bis(dimethylamino) analog, but with added hydrogen-bond donor capacity that the dimethylamino and all halogen/methoxy analogs lack.
| Evidence Dimension | Ki for human carboxylesterase 1 (hCE1) inhibition |
|---|---|
| Target Compound Data | 4-Aminobenzil: Ki (hCE1) predicted to fall in the range of ~45–55 nM based on 3D-QSAR interpolation between benzil and 4,4′-bis(dimethylamino)benzil |
| Comparator Or Baseline | Benzil Ki = 45.1 ± 3.2 nM (hCE1); 4,4′-Bis(dimethylamino)benzil Ki = 53.5 ± 9.4 nM (hCE1); 4-Chlorobenzil Ki ≈ 160 nM (hCE1); 4-Methoxybenzil Ki = 174–175 nM (hCE1) |
| Quantified Difference | 4-Aminobenzil is predicted to be approximately 3- to 4-fold more potent than 4-chloro- or 4-methoxybenzil against hCE1, while maintaining potency comparable to benzil but with added H-bond donor functionality |
| Conditions | Spectrophotometric multiwell plate assay using o-nitrophenyl acetate (o-NPA) as substrate; recombinant human CE enzymes; Ki determined by competitive inhibition kinetics (Wadkins et al., J Med Chem 2005) |
Why This Matters
For researchers developing CE inhibitors or studying esterase pharmacology, 4-aminobenzil offers a predicted potency advantage over halogen and methoxy analogs while providing a chemically reactive amine handle that the unsubstituted benzil and dimethylamino analog lack, enabling downstream conjugation or biotinylation for probe development.
- [1] Wadkins RM, Hyatt JL, Wei X, et al. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. J Med Chem. 2005;48(8):2906-2915. Table 4: Ki values for hiCE, hCE1, rCE, and hAcChE. doi:10.1021/jm049011j. View Source
- [2] BindingDB Entry BDBM22742. 1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione; Ki = 174 nM (hCE1). View Source
